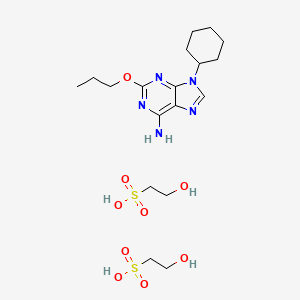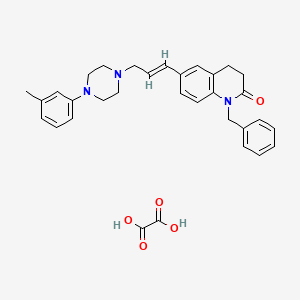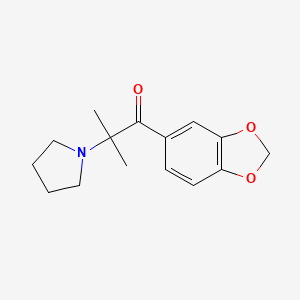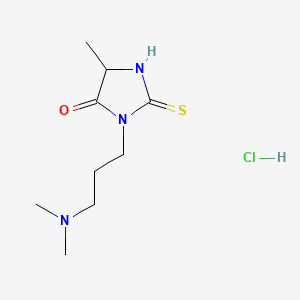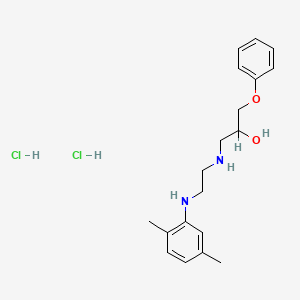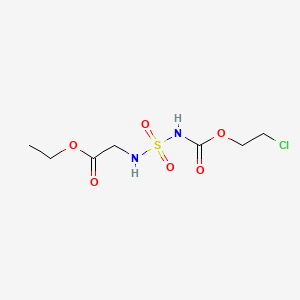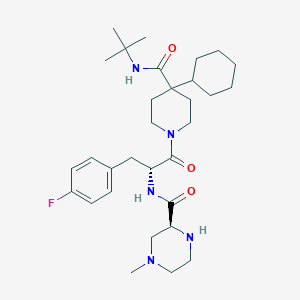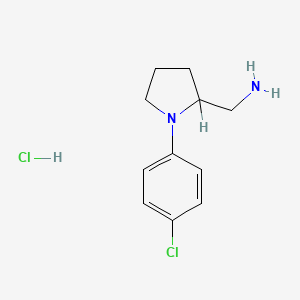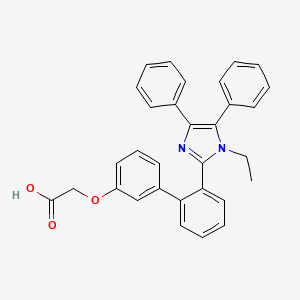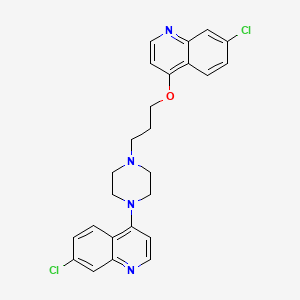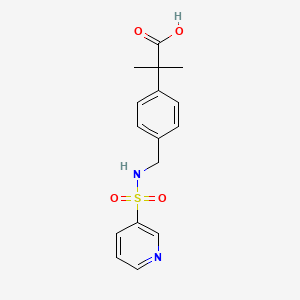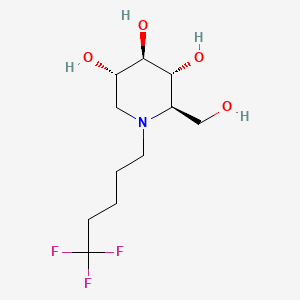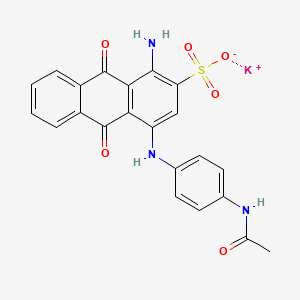
2-Anthracenesulfonic acid, 4-((4-(acetylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monopotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anthracenesulfonic acid, 4-((4-(acetylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monopotassium salt is a complex organic compound with significant applications in various scientific fields This compound is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and its sulfonic acid group, which enhances its solubility in water
Méthodes De Préparation
The synthesis of 2-Anthracenesulfonic acid, 4-((4-(acetylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monopotassium salt typically involves multiple steps:
Starting Material: The synthesis begins with anthracene, which undergoes sulfonation to introduce the sulfonic acid group.
Nitration and Reduction: The sulfonated anthracene is then nitrated to introduce nitro groups, which are subsequently reduced to amino groups.
Acetylation: The amino groups are acetylated using acetic anhydride to form acetylamino derivatives.
Coupling Reaction: The final step involves a coupling reaction with 4-(acetylamino)aniline under specific conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
2-Anthracenesulfonic acid, 4-((4-(acetylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monopotassium salt undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone forms back to hydroquinone derivatives.
Coupling Reactions: The amino groups can engage in coupling reactions with diazonium salts to form azo compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various diazonium salts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Anthracenesulfonic acid, 4-((4-(acetylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monopotassium salt has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments due to its chromophoric properties.
Biology: The compound’s derivatives are studied for their potential as fluorescent probes in biological imaging.
Medicine: Research explores its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: It is used in the production of advanced materials, including organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 2-Anthracenesulfonic acid, 4-((4-(acetylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monopotassium salt involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription. This property is particularly useful in anticancer research, where it can induce apoptosis in cancer cells. Additionally, its sulfonic acid group enhances its solubility, facilitating its transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Anthracenesulfonic acid, 4-((4-(acetylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monopotassium salt include:
Anthraquinone-2-sulfonic acid: This compound shares the anthracene backbone and sulfonic acid group but lacks the acetylamino and amino groups, making it less versatile in chemical reactions.
1-Amino-4-(4-methylphenylamino)-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid: This compound has a similar structure but with different substituents, affecting its reactivity and applications.
2-Anthracenesulfonic acid, 1-amino-4-((4-(1,1-dimethylethyl)phenyl)amino)-9,10-dihydro-9,10-dioxo-, monolithium salt: This compound has a similar core structure but different substituents and counterions, influencing its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and a wide range of applications.
Propriétés
Numéro CAS |
82168-33-0 |
|---|---|
Formule moléculaire |
C22H16KN3O6S |
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
potassium;4-(4-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C22H17N3O6S.K/c1-11(26)24-12-6-8-13(9-7-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-4-2-3-5-15(14)22(19)28;/h2-10,25H,23H2,1H3,(H,24,26)(H,29,30,31);/q;+1/p-1 |
Clé InChI |
XBBMXAZBGASYHD-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


